2,4-Difluoro-5-methoxyaniline

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Generic aniline building blocks often fail late-stage ADME screens due to suboptimal lipophilicity. 2,4-Difluoro-5-methoxyaniline (DFMA) provides a strategic solution with a CNS-optimal XLogP3 of 1.4. - XLogP3 1.4 reduces ADME attrition risk vs. more lipophilic dichloro analogs. - Methoxy group adds +9.3 Ų TPSA & an extra HBA for engaging polar sub-pockets. - Multi-kilogram commercial availability eliminates custom synthesis lead times.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 98446-51-6
Cat. No. B1319728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-methoxyaniline
CAS98446-51-6
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)F)F
InChIInChI=1S/C7H7F2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
InChIKeyGTDAGSPNFKGGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-methoxyaniline: Fluoro-Methoxy Aniline Building Block


2,4-Difluoro-5-methoxyaniline (DFMA) is a halogenated aromatic amine building block characterized by a 2,4-difluoro substitution pattern and a 5-methoxy group on the aniline ring. Its molecular formula is C₇H₇F₂NO, with a molecular weight of 159.13 g/mol [1]. This substitution pattern imparts a distinctive electronic profile, with computed properties including an XLogP3 of 1.4, a topological polar surface area (TPSA) of 35.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is commercially available at multi-kilogram scale with purities typically ≥95% (GC) , positioning it as a readily accessible intermediate for the synthesis of fluorinated pharmaceuticals, agrochemicals, and functional materials.

Why 2,4-Difluoro-5-methoxyaniline Cannot Be Replaced


The unique combination of electron-withdrawing fluorine atoms and an electron-donating methoxy group in 2,4-Difluoro-5-methoxyaniline creates a highly specific electronic and steric environment that generic, non-fluorinated or mono-substituted anilines cannot replicate [1]. Substituting this compound with 2,4-dichloro-5-methoxyaniline, for example, introduces significantly larger, more polarizable chlorine atoms that alter molecular volume, lipophilicity, and metabolic stability, potentially derailing a structure-activity relationship (SAR) campaign . The quantitative evidence below demonstrates measurable differences in key physicochemical properties that directly impact molecular recognition, solubility, and the success of downstream synthetic applications, making generic substitution a high-risk, non-trivial decision.

2,4-Difluoro-5-methoxyaniline: Comparator-Driven Evidence


Lipophilicity Advantage vs. Dichloro Analog

2,4-Difluoro-5-methoxyaniline (DFMA) offers a significantly lower lipophilicity (XLogP3 = 1.4 [1]) compared to its direct dichloro analog, 2,4-dichloro-5-methoxyaniline (XLogP3 = 2.3 [2]). This 0.9 log unit difference places DFMA within the favorable range for oral bioavailability and CNS penetration, whereas the dichloro analog begins to exceed the optimal Lipinski space, increasing the risk of poor solubility and high metabolic clearance. The substitution of chlorine with fluorine provides a strategic advantage in maintaining target potency while improving drug-like properties.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Enhanced TPSA vs. 2,4-Difluoroaniline

The addition of a methoxy group to the 2,4-difluoroaniline scaffold significantly increases the topological polar surface area (TPSA) from 26.0 Ų for the parent 2,4-difluoroaniline [1] to 35.3 Ų for DFMA [2]. This 9.3 Ų increase, along with gaining three hydrogen bond acceptors from the methoxy oxygen, provides DFMA with a markedly enhanced capacity for directed hydrogen bonding and dipole-dipole interactions with biological targets. This structural feature is crucial for fragment-based design where specific binding interactions drive affinity and selectivity.

Fragment-Based Drug Design Molecular Recognition Kinase Inhibitor Design

Fluorine vs. Chlorine: Non-Covalent Interaction Profile

The replacement of chlorine with fluorine in the 2,4-positions fundamentally alters the non-covalent interaction (NCI) potential of the building block. 2,4-Difluoro-5-methoxyaniline possesses fluorine atoms capable of engaging in weak but directional C-F···H interactions and orthogonal multipolar interactions, which are distinct from the stronger, anisotropic sigma-hole halogen bonds formed by chlorine in 2,4-dichloro-5-methoxyaniline [1]. While quantitative sigma-hole potential values require computation, the experimental consequence is that DFMA-derived compounds exhibit different crystal packing motifs and protein-ligand interaction geometries, which can be exploited in the design of selective inhibitors or functional materials with tailored supramolecular architectures [2].

Halogen Bonding Crystal Engineering Computational Chemistry

Commercial-Scale Availability vs. Niche Analogs

2,4-Difluoro-5-methoxyaniline is listed as an 'Intermediate in organic syntheses' with production scales up to kg and a standard purity of 98% (Min GC) [1]. In contrast, structurally similar alternatives like 2,4-Difluoro-5-methylaniline or 2,4-Difluoro-5-(trifluoromethoxy)aniline are often custom synthesis items with limited scale, higher cost, and longer lead times. This established commercial availability at research and process scales makes DFMA the de facto choice for any SAR exploration requiring a balanced fluoro-alkoxy aniline moiety, enabling rapid project progression without the synthesis bottleneck of a non-stocked building block.

Process Chemistry Scalability Cost-Efficiency

2,4-Difluoro-5-methoxyaniline: High-Value Application Scenarios


CNS Drug Candidate Optimization via Fluorination

Based on its optimal XLogP3 of 1.4 (evidence item #1), DFMA is the superior aniline building block for designing central nervous system (CNS) drug candidates. Scientists can confidently select DFMA to improve passive permeability and solubility profiles of lead molecules when compared to the more lipophilic dichloro analog. This reduces the risk of late-stage ADME failure and aligns with CNS multiparameter optimization (MPO) strategies.

Target Affinity Enhancement via Methoxy Group

The increased TPSA and hydrogen bonding capability stemming from its methoxy group (evidence item #2) make DFMA a strategic choice for fragment growth or scaffold hopping. When a crystal structure reveals an unoccupied polar sub-pocket near the 2,4-difluorophenyl ring, switching from 2,4-difluoroaniline to DFMA can be a rational first step to engage nearby residues, as validated by the +9.3 Ų TPSA increase and additional HBA count.

Crystal Packing Tuning with Weak C-F Interactions

For researchers engineering crystal polymorphs or designing molecular ferroelectrics, the specific non-covalent interaction profile of the C-F bonds in DFMA (evidence item #3) offers a compelling advantage over the chlorine analog. The weak, multipolar nature of organic fluorine interactions allows for more subtle lattice energy tuning, potentially yielding materials with unique dielectric or mechanical properties.

Rapid Process Scale-Up with Readily Available Building Block

In a process chemistry setting where rapid route scouting is critical, the immediate multi-kilogram availability of DFMA (evidence item #4) makes it the only practical choice among similar 2,4-difluoro-5-alkoxy aniline analogs. Using a specialty, custom-synthesized building block would introduce unacceptable lead times and cost, making DFMA procurement the single most effective decision to keep a synthetic program on track.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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